1H-Isoindole-1,3(2H)-dione, 2-(butylthio)- is a member of the isoindole family, characterized by its unique structure that includes a butylthio group attached to the isoindole core. This compound, with the chemical formula C12H13NO2S and a molecular weight of 235.30 g/mol, is recognized for its diverse biological activities and applications in medicinal chemistry, organic synthesis, and material science . Isoindole derivatives are particularly notable for their potential therapeutic properties and utility as building blocks in organic synthesis.
The conditions for these reactions typically involve organic solvents like dichloromethane and catalysts such as palladium or gold, with temperatures ranging from room temperature to reflux conditions.
The biological activity of 1H-Isoindole-1,3(2H)-dione, 2-(butylthio)- has been explored in several contexts:
Several synthetic routes are available for producing 1H-Isoindole-1,3(2H)-dione, 2-(butylthio)-. One common method involves cyclization reactions of acetylenic compounds under catalytic conditions. For example:
The applications of 1H-Isoindole-1,3(2H)-dione, 2-(butylthio)- span multiple fields:
Studies on the interactions of 1H-Isoindole-1,3(2H)-dione, 2-(butylthio)- with biological targets indicate its potential efficacy:
Several compounds share structural similarities with 1H-Isoindole-1,3(2H)-dione, 2-(butylthio)-. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones | Halogen substitutions | Varying potency as CK2 inhibitors |
| 2-Ethyl-1H-isoindole-1,3(2H)-dithione | Different substituents | Variations in chemical reactivity |
| 1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro | Nitro group substitution | Potentially different biological activities |
| 1H-Isoindole-1,3(2H)-dione derivatives with varying alkyl groups | Variations in alkyl side chains | Altered solubility and reactivity profiles |
These comparisons highlight the uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-(butylthio)- due to its specific butylthio group and the resulting implications for its chemical behavior and biological activity.